N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
Description
N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a thiophene ring, and an oxazole ring
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S2/c1-7-4-14-13(22-7)17-11(19)9-5-20-12(15-9)16-10(18)8-2-3-21-6-8/h2-6H,1H3,(H,14,17,19)(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCJNUJBRONRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene derivatives. These intermediates are then coupled using appropriate reagents under controlled reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Anticancer Potential
N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has shown promising anticancer properties in several studies:
- In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell viability in glioma and breast cancer cells, with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| Glioma | 5.0 |
| Breast Cancer | 4.5 |
| Lung Cancer | 6.2 |
These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents.
Drug Development
The unique structure of this compound makes it a valuable building block for synthesizing more complex molecules. Its ability to interact with multiple biological targets enhances its utility in drug discovery.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Anticancer Studies : Research published in peer-reviewed journals has highlighted the compound's potential against various cancer types, emphasizing its role in inhibiting tumor growth through enzyme inhibition and modulation of apoptotic pathways .
- Comparative Analyses : Comparative studies with similar compounds have shown that this compound exhibits superior biological activity, making it a candidate for further development .
Mechanism of Action
The mechanism by which N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds share structural similarities with the parent compound and are also used in drug development.
Thiazole-based drugs: Various thiazole derivatives are known for their biological activity and therapeutic potential.
Oxazole derivatives: Compounds containing oxazole rings are used in a range of applications, including pharmaceuticals and agrochemicals.
Uniqueness: N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its ability to interact with multiple targets and its versatility in chemical reactions make it a valuable compound in scientific research and industry.
Biological Activity
N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole and Thiophene Rings : These heterocyclic structures are known for their biological activity.
- Oxazole Framework : Contributes to the compound's stability and interaction with biological targets.
- Carboxamide Group : Enhances solubility and bioavailability.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, which may contribute to its anticancer and antimicrobial properties.
- Modulation of Signal Transduction Pathways : It may affect pathways related to cell proliferation and apoptosis, thereby influencing tumor growth.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines. For instance, a recent study reported an IC50 value indicating significant inhibition of cell viability in glioma cells .
| Cell Line | IC50 (µM) |
|---|---|
| Glioma | 5.0 |
| Breast Cancer | 4.5 |
| Lung Cancer | 6.2 |
Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some assays .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines .
Case Studies
- Study on Glioma Cells : A detailed investigation into the effects of this compound on glioma cells revealed that it induces cell death through apoptosis and necroptosis pathways. The study highlighted its low toxicity towards normal astrocytes, suggesting a favorable therapeutic index .
- Antibacterial Efficacy : In a comparative study against common pathogens, the compound demonstrated superior activity compared to traditional antibiotics such as ampicillin and ciprofloxacin, particularly against resistant strains .
Q & A
Q. What synthetic strategies are effective for constructing the oxazole-thiophene-carboxamide scaffold?
The compound’s core structure involves coupling oxazole, thiophene, and carboxamide moieties. Key steps include:
- Oxazole ring formation : Cyclization of precursors like ethyl oxazole-4-carboxylate derivatives under acidic/basic conditions (e.g., using acyl chlorides or Friedel-Crafts acylation) .
- Thiophene functionalization : Thiophene-3-carboxylic acid is often activated as an acyl chloride for amide bond formation with the oxazole intermediate .
- Carboxamide linkage : Coupling reactions (e.g., HATU/DCC-mediated) between the thiophene carbonyl and the 5-methylthiazole-2-amine group .
- Optimization : Solvent choice (DMF, ethanol) and temperature control (reflux vs. room temperature) significantly impact yield and purity .
Q. How can spectroscopic methods (NMR, IR, MS) confirm the compound’s structural integrity?
- ¹H/¹³C NMR : Key signals include:
- Thiophene protons at δ 7.2–7.6 ppm (aromatic region) and oxazole protons at δ 8.1–8.3 ppm .
- Carboxamide NH peaks near δ 10–12 ppm (broad, exchangeable) .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹), C=N (1550–1600 cm⁻¹), and C-S (650–750 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 353.10 [M+H]⁺) and fragmentation patterns validate the molecular formula .
Q. What purification techniques are optimal for isolating high-purity derivatives?
- Recrystallization : Ethanol, DMF, or ethanol/water mixtures are effective for removing unreacted starting materials .
- Chromatography : Flash column chromatography (e.g., ethyl acetate/hexane gradients) resolves closely related byproducts .
- HPLC : Reverse-phase HPLC with C18 columns (>95% purity) is critical for bioactive derivatives .
Advanced Research Questions
Q. How do substituent variations on the thiophene or oxazole rings influence biological activity?
- Thiophene modifications : Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilicity, potentially improving binding to targets like kinases or viral proteases .
- Oxazole substituents : Methyl groups at the 5-position (as in 5-methylthiazole) improve metabolic stability by reducing oxidative degradation .
- Data-driven design : Compare IC₅₀ values of derivatives (e.g., OCM-16 vs. OCM-31) to map structure-activity relationships (SAR) .
Q. How can crystallography resolve contradictions in NMR-based structural assignments?
- SHELX refinement : Single-crystal X-ray diffraction (e.g., using SHELXL) provides unambiguous bond lengths/angles, resolving ambiguities in tautomeric forms or regiochemistry .
- Case study : Conflicting NMR signals for NH protons in thiazolidinone derivatives were resolved by confirming hydrogen bonding patterns via crystallography .
Q. What mechanisms underlie the compound’s potential anticancer or antiviral activity?
- Kinase inhibition : Oxazole-thiophene hybrids inhibit GSK-3β (IC₅₀ < 50 nM) by competing with ATP binding, as shown in molecular docking studies .
- Antiviral action : Thiophene carboxamides disrupt viral replication by targeting RNA polymerase or protease active sites .
- Validation : In vitro assays (e.g., cytotoxicity in HeLa cells) and in silico ADMET predictions guide mechanistic hypotheses .
Q. How can synthetic yields be improved for low-yielding steps (e.g., carboxamide coupling)?
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) enhance Ullmann-type couplings for aryl-amide bonds .
- Microwave-assisted synthesis : Reduced reaction times (e.g., from 12 hours to 30 minutes) minimize decomposition, improving yields by 15–20% .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular dynamics (MD) : Simulates blood-brain barrier penetration (logBB > 0.3 for CNS-active derivatives like OCM-16) .
- QSAR models : Correlate descriptors (e.g., logP, polar surface area) with bioavailability using tools like Schrödinger’s QikProp .
- Docking studies : AutoDock Vina predicts binding affinities to targets like COX-2 (relevant to anti-inflammatory activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
